N-[3-(1H-1,3-benzodiazol-2-yl)propyl]propanamide
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)propyl]propanamide (CAS: 686736-44-7) is a benzimidazole-containing compound with the molecular formula C₁₃H₁₇N₃O and a molecular weight of 231.29 g/mol . Its structure features a benzimidazole ring linked via a three-carbon chain to a propanamide group. This compound has garnered attention in medicinal chemistry due to its role as a precursor or active component in drug discovery pipelines, particularly in targeting protein-protein interactions involved in cancer cell migration .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-13(17)14-9-5-8-12-15-10-6-3-4-7-11(10)16-12/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPXOJGAZPXWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]propanamide typically involves the reaction of 1H-1,3-benzodiazole with a propylamine derivative under specific conditions. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C13H15N3O
- Molecular Weight : Approximately 229.28 g/mol
- CAS Number : 686736-44-7
The compound features a benzodiazole moiety linked to a propanamide group, which contributes to its diverse biological activities.
Anti-Cancer Properties
Research indicates that N-[3-(1H-1,3-benzodiazol-2-yl)propyl]propanamide exhibits significant anti-cancer activity. It has been shown to inhibit cell migration in cancer cell lines that depend on the mutant p53 protein and DNAJA1 pathways. This suggests a potential mechanism for its anti-cancer effects by modulating protein functions associated with cancer progression .
Biological Target Interactions
The compound's structural characteristics suggest it interacts with various biological targets. Studies have demonstrated its ability to affect levels of mutant p53 proteins and DNAJA1, indicating its potential as a therapeutic agent in targeting specific pathways involved in tumorigenesis .
Case Study 1: Anti-Cancer Activity
In a study examining the effects of this compound on cancer cells, researchers reported significant inhibition of cell migration and proliferation in cell lines expressing mutant p53. The findings suggest that the compound may serve as a lead structure for developing new anti-cancer therapies targeting p53-related pathways .
Case Study 2: Mechanistic Studies
Further research into the mechanistic pathways revealed that this compound modulates protein interactions that are crucial for cancer cell survival and metastasis. The compound's ability to alter DNAJA1 levels was particularly noteworthy, indicating its role in protein homeostasis within cancer cells .
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Acyl Chain Modifications :
- Replacing the propanamide group with acetamide (C₁₂H₁₅N₃O) reduces molecular weight and alters solubility due to the shorter chain .
- The dimethylpropanamide derivative (C₁₅H₂₁N₃O) exhibits increased hydrophobicity, which may enhance membrane permeability .
Compound A3 (C₂₅H₂₆N₄O₅) demonstrates how phenolic and pyranone substituents can confer biological activity, such as inhibition of cancer cell migration via DNAJA1 and mutant p53 pathways .
Synthetic Feasibility :
- The Boc-protected derivative (C₂₀H₂₉N₅O₄) was synthesized in 55% yield using PyBOP/DIPEA, suggesting that steric or electronic factors may influence reaction efficiency compared to simpler analogues .
Biological Activity
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodiazole moiety attached to a propanamide structure. Its chemical properties can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 686736-44-7 |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 194.25 g/mol |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may exhibit its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it can act as a competitive inhibitor against certain ADP-ribosyltransferases, which are crucial for bacterial virulence .
- Cellular Protection : In vitro studies suggest that this compound can protect human lung cells from toxin-induced damage, indicating potential therapeutic applications in preventing cellular injury from bacterial toxins .
- Interaction with Biological Targets : The compound's benzodiazole structure allows it to interact with various biological targets, potentially leading to anti-inflammatory or anti-cancer effects. Its binding affinity and selectivity towards specific receptors or enzymes are areas of ongoing research .
Case Study: Anti-Virulence Therapeutics
A study focused on the development of anti-virulence therapeutics highlighted the efficacy of this compound in inhibiting the activity of virulence factors produced by pathogenic bacteria. The compound demonstrated significant protective effects on human lung cells exposed to toxins, with effective concentrations (EC50) ranging between 2.9–16.7 μM .
Toxicological Assessment
Toxicological evaluations have shown that this compound exhibits low cytotoxicity towards mammalian cells at therapeutic doses. For example, in studies involving mammalian cell lines, the compound did not induce significant cytotoxic effects even at high concentrations (up to 5200 μM) .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other compounds within the benzodiazole class:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 16.7 | Inhibition of ADP-ribosyltransferase |
| 8-fluoro-2-(3-piperidin-1-yl)propanamide | 5.7 | Inhibition of bacterial toxins |
| 3,4-methylenedioxy cinnamic acid | 28.9 | Larvicidal activity against mosquitoes |
Future Directions
The promising biological activity of this compound suggests several avenues for future research:
- Mechanistic Studies : Further investigation into the specific molecular interactions and pathways affected by this compound will enhance understanding of its therapeutic potential.
- In Vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and efficacy of this compound in living organisms.
- Development of Derivatives : Exploring structural modifications may lead to compounds with improved potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
